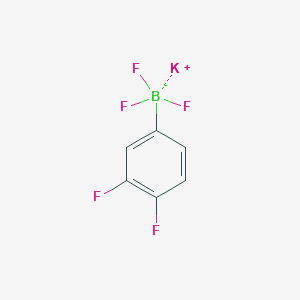
Potassium (3,4-difluorophenyl)trifluoroborate
Overview
Description
Potassium (3,4-difluorophenyl)trifluoroborate is a type of organoboron reagent . It is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .
Molecular Structure Analysis
The molecular formula of Potassium (3,4-difluorophenyl)trifluoroborate is C6H3BF5K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis
Potassium (3,4-difluorophenyl)trifluoroborate is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Process : Potassium-bis(trifluoromethyl)amino trifluoroborate, a related compound to Potassium (3,4-difluorophenyl)trifluoroborate, was synthesized using perfluoroazapropene, potassium fluoride, and boron trifluoride in acetonitrile. It was characterized using NMR and IR spectra (Pawelke, 1988).
Catalysis and Chemical Reactions
- Hydrogenation Process : A palladium-catalyzed hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate, providing either Z- or E-isomer of the vinylborate, was achieved with high purity. This demonstrates the compound's utility in selective chemical transformations (Ramachandran & Mitsuhashi, 2015).
- Suzuki Cross-Coupling : The Suzuki cross-coupling reactions using potassium alkenyltrifluoroborates with aryl or alkenyl halides have been conducted successfully, showing the role of potassium trifluoroborates in facilitating these important organic reactions (Molander & Rivero, 2002).
Synthesis of Organotrifluoroborates
- Organotrifluoroborates Synthesis : The preparation of various organotrifluoroborates, including those with 1,2,3-triazole moieties, has been reported. These compounds, derived from potassium trifluoroborates, are essential for modern synthetic chemistry (Kim et al., 2013).
- Functionalized Organotrifluoroborates : Potassium azidoalkyltrifluoroborates were synthesized through nucleophilic substitution reactions, demonstrating the versatility of potassium trifluoroborates in producing functionalized organic compounds (Molander & Ham, 2006).
Industrial Applications
- Industrial Scale Production : Improved synthesis methods for potassium (trifluoromethyl)trifluoroborate have been developed, highlighting the scalability and industrial applicability of these compounds (Molander & Hoag, 2003).
Mechanism of Action
Target of Action
Potassium (3,4-difluorophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are strong nucleophiles and react with electrophiles . The primary targets of this compound are therefore electrophiles, which are electron-deficient atoms or molecules.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, the nucleophilic organotrifluoroborate donates an electron pair to an electrophilic atom, forming a new bond and displacing a leaving group .
Biochemical Pathways
The main biochemical pathway involved in the action of Potassium (3,4-difluorophenyl)trifluoroborate is the cross-coupling reaction . This reaction is often catalyzed by transition metals such as copper, rhodium, nickel, or palladium . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Organotrifluoroborates are generally stable towards many side reactions, which may make them more favorable than boronic acids
Result of Action
The primary result of the action of Potassium (3,4-difluorophenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action of Potassium (3,4-difluorophenyl)trifluoroborate can be influenced by various environmental factors. For example, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Additionally, the compound’s reactivity may be affected by the presence of transition metal catalysts .
Future Directions
properties
IUPAC Name |
potassium;(3,4-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVLBYHLJEFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682505 | |
| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033592-49-2 | |
| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




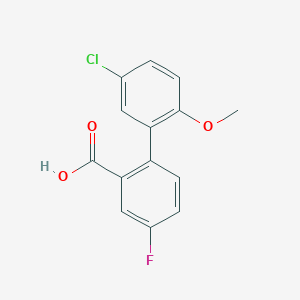
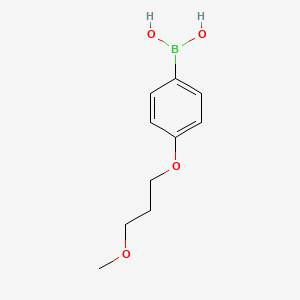
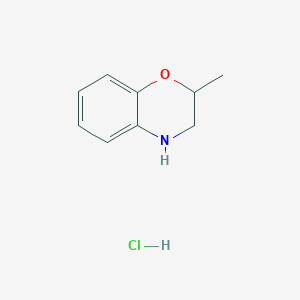
![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)
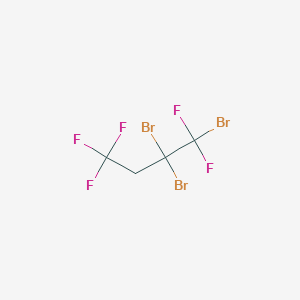
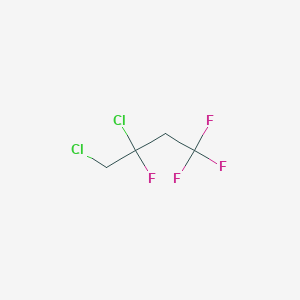


![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)
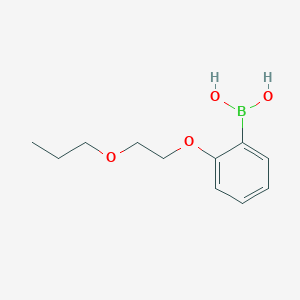
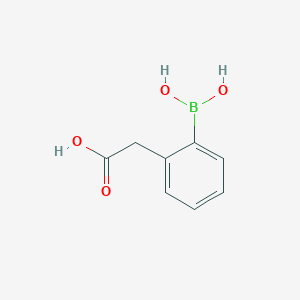
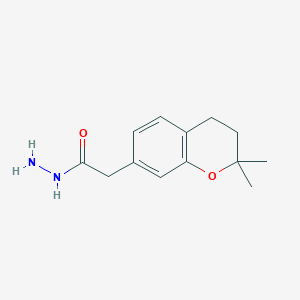
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)